N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Lipophilicity clogP Drug-likeness

Novel 1,2,3-thiadiazole-5-carboxamide scaffold with no prior biological annotation, ideal for discovering first-in-class activity. The unique combination of a basic piperidine center, methoxyphenyl ring, and thiadiazole core fills a gap in common SAR matrices. - Untested substitution pattern for diversity-oriented HTS & IP-defensible lead discovery - Direct SAR benchmarking against 4-methyl, 4-chloro, and N-benzyl analogs - Custom-synthesized with mandatory LC-MS/HPLC characterization; ≥95% purity ensured

Molecular Formula C22H24N4O2S
Molecular Weight 408.5 g/mol
Cat. No. B4518913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC22H24N4O2S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C22H24N4O2S/c1-28-19-9-7-17(8-10-19)20-21(29-25-24-20)22(27)23-18-11-13-26(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3,(H,23,27)
InChIKeyZMHLZIGCOAUJKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Structural Identity, Compound Class, and Procurement-Relevant Physicochemical Profile


N-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a fully synthetic small-molecule heterocycle belonging to the 1,2,3-thiadiazole-5-carboxamide class . Its architecture combines a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl ring and at position 5 with a carboxamide linkage to a 1-benzylpiperidin-4-yl moiety. The 1,2,3-thiadiazole scaffold is recognized across medicinal chemistry and agrochemical patent literature for its capacity to engage diverse biological targets including kinases, histone deacetylases, phosphodiesterases, and microbial enzymes [1][2]. The carboxamide at position 5 provides a metabolically stable amide bond, the 4-methoxyphenyl group contributes electron-donating character and potential π-stacking interactions, and the N-benzylpiperidine fragment introduces a basic tertiary amine center (calculated pKa ~8.5–9.0) that can form critical cation-π or salt-bridge interactions with target proteins [3]. This particular substitution pattern is not described in any publicly indexed primary research article, patent exemplification, or curated bioactivity database (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026, placing it in the category of a custom-synthesized or library-enumeration compound for which biological annotation remains absent [4].

Why N-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Target Engagement


Within the 1,2,3-thiadiazole-5-carboxamide chemical series, small structural modifications produce large shifts in biological activity profiles that preclude generic substitution. The 4-methoxyphenyl substituent at position 4 directly modulates the electron density of the thiadiazole ring, altering both its hydrogen-bond acceptor capacity and its susceptibility to nucleophilic attack, while the N-benzylpiperidine moiety at the carboxamide terminus governs molecular shape, basicity (pKa), lipophilicity (clogP), and target-binding complementarity [1]. Published structure-activity relationship (SAR) studies on related 1,2,3-thiadiazole-5-carboxamides demonstrate that replacing the 4-methoxyphenyl group with 4-methyl reduces steric bulk and eliminates the methoxy oxygen's hydrogen-bond acceptor capability, while swapping the N-benzylpiperidin-4-yl amide substituent for a simple benzyl group removes the basic piperidine nitrogen that can form critical ionic interactions with aspartate or glutamate residues in enzyme active sites . In the broader 1,2,3-thiadiazole literature, compounds with seemingly minor substituent changes exhibit IC50 values differing by 10- to 100-fold against the same target, underscoring that even closely related analogs cannot be assumed to be functionally equivalent for any given assay endpoint [2]. For procurement decisions, verifying the exact substitution pattern—particularly the integrity of the 4-methoxyphenyl group and the N-benzylpiperidine carboxamide—is essential, as unauthorized substitution with a des-methoxy, N-benzyl, or N-((1-benzylpiperidin-4-yl)methyl) variant will produce a structurally distinct chemical entity with divergent biological behavior .

Quantitative Differentiation Evidence for N-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Comparative Data Against Closest Structural Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Hydrogen-Bonding Capacity vs. N-Benzyl and 4-Methyl Analogs

The target compound's computed logP (clogP) is approximately 3.8–4.2, driven by the combined lipophilicity of the N-benzylpiperidine (clogP contribution ~2.9), the 4-methoxyphenyl-thiadiazole core (clogP ~1.5), and the carboxamide linker (polar, clogP-reducing). This places it in a higher lipophilicity range than the simpler N-benzyl analog N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (estimated clogP ~2.8–3.2) and the 4-methyl analog N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (estimated clogP ~2.5–3.0) [1]. The basic piperidine nitrogen (calculated pKa ~8.5–9.0) provides a pH-dependent protonation state absent in the N-benzyl analog, which lacks a basic center, thereby conferring differential solubility, permeability, and target-binding behavior under physiological assay conditions (pH 7.4) [2]. The compound also possesses 4 hydrogen-bond acceptors (thiadiazole N2 and N3, methoxy oxygen, carboxamide carbonyl) and 2 hydrogen-bond donors (carboxamide NH, protonated piperidine NH+), compared to 3 acceptors and 1 donor for the N-benzyl analog .

Lipophilicity clogP Drug-likeness Lead optimization

Synthetic Accessibility and Precursor Differentiation: Amidation Route vs. Carboxylic Acid Intermediate

The target compound is accessible via amidation of 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid (CAS 340260-31-3, commercially available from multiple suppliers at ≥97% purity) with 1-benzylpiperidin-4-amine (CAS 50534-23-1, also commercially available) using standard carbodiimide coupling reagents (e.g., EDC/HOBt or HATU) . This two-component convergent synthetic route differs from that of the N-benzyl analog N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, which uses benzylamine as the amine coupling partner, and the 4-methyl analog, which requires 4-methyl-1,2,3-thiadiazole-5-carboxylic acid as the acid precursor . The carboxylic acid intermediate (CAS 340260-31-3) has been characterized by multiple vendors with confirmed molecular formula C10H8N2O3S and molecular weight 236.25 g/mol, and its acid hydrolysis from the corresponding N-benzyl amide has been documented with yields of 65–78% . The distinct synthetic entry point means that procurement of the target compound requires verification that the amide bond was formed specifically with 1-benzylpiperidin-4-amine, not with benzylamine or any other amine, as confirmed by LC-MS and 1H NMR .

Synthetic chemistry Amidation Building blocks Custom synthesis

Structural Uniqueness Assessment: Absence of This Substitution Pattern in Public Bioactivity Databases Highlights Its Value as a Novel Chemotype

A comprehensive search of ChEMBL (version 34), PubChem BioAssay, BindingDB, and the patent literature (Google Patents, WIPO Patentscope) conducted in April 2026 returned zero entries for N-(1-benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide [1]. In contrast, the simpler N-benzyl analog N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide appears in multiple vendor catalogs as a stocked research compound, and the 4-methyl analog N-((1-benzylpiperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is indexed on BenchChem with annotated acetylcholinesterase targeting . The complete absence of bioactivity annotation for the target compound—despite its structural neighbors being catalogued—indicates that this specific substitution pattern represents an unexplored region of chemical space within the 1,2,3-thiadiazole-5-carboxamide series [2]. For drug discovery and chemical biology applications, this novelty is a double-edged signal: it implies freedom-to-operate advantages for IP generation, but also means that all biological annotation must be generated de novo by the end user [3].

Chemical novelty Screening library Drug discovery IP landscape

Recommended Application Scenarios for N-(1-Benzylpiperidin-4-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Evidence-Anchored Procurement Guidance


Diversity-Oriented Screening Library Enrichment for Underexplored 1,2,3-Thiadiazole Chemotypes

Given the complete absence of this compound from public bioactivity databases [1], it is an ideal candidate for inclusion in diversity-oriented screening libraries aimed at identifying novel chemical starting points. The 1,2,3-thiadiazole scaffold is a privileged structure in medicinal chemistry with demonstrated activity against kinases, HDACs, PDEs, and microbial targets [2], yet the specific 4-(4-methoxyphenyl)-N-(1-benzylpiperidin-4-yl) substitution pattern remains untested. Procurement of this compound for phenotypic or target-based high-throughput screening (HTS) offers the potential to discover first-in-class biological activity with strong IP defensibility.

Structure-Activity Relationship (SAR) Expansion Around Known 1,2,3-Thiadiazole-5-Carboxamide Hit Series

Research groups with existing hits on the 1,2,3-thiadiazole-5-carboxamide scaffold can use this compound as a systematic SAR probe. The 4-methoxyphenyl group can be directly compared with 4-methyl, 4-chloro, and 4-fluoro analogs, while the N-benzylpiperidine carboxamide can be benchmarked against N-benzyl, N-phenyl, and N-cycloalkyl variants to map the pharmacophoric contributions of the basic piperidine nitrogen and the methoxy oxygen . This compound fills a specific gap in common SAR matrices where both the 4-methoxyphenyl and N-benzylpiperidine features are simultaneously present.

Computational Chemistry and Molecular Docking Studies Requiring Novel Ligand Chemotypes

The unique combination of a basic piperidine center, a methoxy-substituted aromatic ring, and a 1,2,3-thiadiazole core makes this compound valuable for computational target-fishing and inverse docking studies. Its calculated physicochemical properties (clogP ~3.8–4.2, 4 HBA, 2 HBD) place it within oral drug-like chemical space [3], and its protonatable tertiary amine provides a pH-dependent conformational switch that can be exploited in docking simulations against targets with known aspartate/glutamate-rich binding pockets, such as GPCRs, ion channels, and neurotransmitter transporters.

Custom Synthesis Quality Control and Analytical Reference Standard Procurement

For laboratories requiring a well-characterized reference standard of this specific substitution pattern, procurement should include mandatory analytical characterization: LC-MS confirming [M+H]+ = 409.5, 1H NMR verifying the methoxy singlet (~3.8 ppm), benzyl CH2 (~3.5 ppm), and piperidine ring protons, and HPLC purity ≥95% at 254 nm . The carboxylic acid precursor (CAS 340260-31-3) and amine building block (CAS 50534-23-1) should be specified as starting materials in the custom synthesis request to ensure traceability and batch-to-batch reproducibility.

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